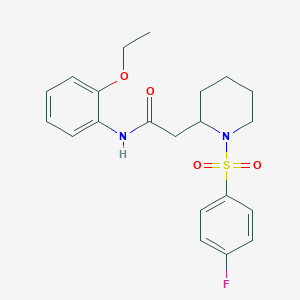
5-(ベンゾイルオキシ)-6-ブロモ-2-メチル-1-ベンゾフラン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. . This particular compound features a benzofuran core substituted with a benzoyloxy group, a bromine atom, and a carboxylate ester, making it a molecule of interest for various chemical and biological studies.
科学的研究の応用
Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activities of benzofuran derivatives.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzofuran, followed by esterification and benzoylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol and sulfuric acid for esterification, and benzoyl chloride in the presence of a base like pyridine for benzoylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran core can be oxidized to form quinone derivatives.
Reduction Reactions: The ester and benzoyloxy groups can be reduced to their corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of benzofuran-quinone derivatives.
Reduction: Formation of benzofuran alcohols.
作用機序
The mechanism of action of Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The benzofuran core can intercalate with DNA, inhibiting the replication of cancer cells. The bromine and benzoyloxy groups enhance its binding affinity and specificity towards certain enzymes, leading to the inhibition of microbial growth .
類似化合物との比較
Similar Compounds
Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-methyl-1-benzofuran-3-carboxylate: Lacks the benzoyloxy group, affecting its solubility and interaction with biological targets.
Uniqueness
Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of both bromine and benzoyloxy groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile compound in medicinal chemistry and industrial applications .
特性
IUPAC Name |
methyl 5-benzoyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)12-8-15(13(19)9-14(12)23-10)24-17(20)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDQIWXMXOXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2378864.png)

![4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide](/img/structure/B2378867.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate](/img/structure/B2378869.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)

![6-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2378876.png)


![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)
![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)
